molecular formula C20H15N5O4S B4994409 2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-nitrophenyl)acetamide

2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-nitrophenyl)acetamide

Cat. No.: B4994409
M. Wt: 421.4 g/mol
InChI Key: ZALRTEQKCKQROC-UHFFFAOYSA-N
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Description

2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-nitrophenyl)acetamide is a complex organic compound that features a furan ring, a triazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with phenylhydrazine.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives.

    Thioether Formation: The triazole and furan rings are linked through a thioether bond, which can be formed by reacting the triazole derivative with a suitable thiol.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various reactions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Furanones, quinones.

    Reduction: Amines, hydroxylamines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Antimicrobial Agents: Potential use in the development of new antimicrobial compounds.

    Enzyme Inhibition: May act as an inhibitor for certain enzymes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Materials Science: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-nitrophenyl)acetamide would depend on its specific application. For example, as an antimicrobial agent, it may disrupt cell wall synthesis or inhibit essential enzymes. As a drug, it may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide
  • 2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methylphenyl)acetamide

Uniqueness

The presence of the nitrophenyl group in 2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-nitrophenyl)acetamide distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity, biological activity, and physical properties, making it unique in its applications and effects.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O4S/c26-18(21-15-9-4-5-10-16(15)25(27)28)13-30-20-23-22-19(17-11-6-12-29-17)24(20)14-7-2-1-3-8-14/h1-12H,13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALRTEQKCKQROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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